Daphniyunnine D
Description
Overview of the Daphniphyllum Genus and its Alkaloid Diversity
The Daphniphyllum genus encompasses a group of dioecious evergreen trees and shrubs. psu.edu These plants are a rich source of structurally diverse and complex alkaloids, which are nitrogen-containing organic compounds. psu.edunih.gov The sheer number and variety of these alkaloids are notable, with over 330 having been identified. uga.edu
The structural complexity of Daphniphyllum alkaloids is a defining feature, often involving fused polycyclic ring systems. d-nb.infosci-hub.st These intricate architectures can be composed of five, six, seven, or even eight fused rings, and some possess an aza-adamantane nucleus. d-nb.infosci-hub.st The biosynthesis of most of these alkaloids is believed to proceed from six molecules of mevalonic acid via a squalene-like intermediate. nih.govsci-hub.st This diversity in chemical structure contributes to a range of biological activities, although a comprehensive understanding of these effects is still an area of active research. uga.eduwhiterose.ac.uk
Historical Context of Daphniphyllum Alkaloid Research and Discovery
The history of Daphniphyllum alkaloid research dates back to 1909 with the initial isolation of daphnimacrine by Yagi from Daphniphyllum macropodum. psu.eduuga.edu However, the structural elucidation of this and other alkaloids was not possible with the techniques available at the time. psu.edu Significant progress in this field began in the 1960s, largely due to the pioneering work of Hirata and his colleagues, who successfully isolated daphniphylline (B78742) and yuzurimine (B1675894) alkaloids. uga.edu
The advent of modern chromatographic and spectroscopic techniques has since greatly accelerated the discovery and characterization of new Daphniphyllum alkaloids. d-nb.infosci-hub.st By the end of 2008, over 200 alkaloids had been isolated from thirteen different Daphniphyllum species. d-nb.info This number has continued to grow, with numerous new compounds, including those with unprecedented molecular skeletons, being reported in subsequent years. d-nb.info
Identification and Isolation of Daphniyunnine D from Natural Sources
This compound, along with its related compounds Daphniyunnine A, B, C, and E, was first isolated from the stems and leaves of Daphniphyllum yunnanense. scite.aiscispace.comhud.ac.uk This plant is endemic to the Yunnan province of China. europa.eu The isolation of these alkaloids is often challenging due to their low concentration in the plant material, typically below 0.005%. europa.eu
The process of isolating and identifying this compound involves a chemical study of the plant extracts. scite.aihud.ac.uk Modern spectroscopic methods, particularly two-dimensional nuclear magnetic resonance (2D NMR) techniques, are crucial for characterizing the complex structures of these alkaloids. scite.aihud.ac.uk In the initial study, the structures of Daphniyunnines A-E were determined using these advanced spectroscopic methods. scite.aihud.ac.uk
Classification of this compound within the Daphniphyllum Alkaloid Structural Types
The classification of Daphniphyllum alkaloids is based on their core skeletal structures. psu.edu A widely accepted system divides them into several main types, including daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, and daphnilactone B, among others. psu.edud-nb.infoacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,10S,16R)-16-hydroxy-2,6-dimethyl-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-14,20-dione |
InChI |
InChI=1S/C21H27NO3/c1-11-9-22-10-12-3-4-13-15(23)8-20(25)5-6-21(17(13)20)18(24)14(11)7-16(22)19(12,21)2/h11-12,14,16,25H,3-10H2,1-2H3/t11-,12-,14-,16-,19-,20-,21+/m1/s1 |
InChI Key |
BASSTWHCAWRGHM-QXLLIFFRSA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@@](CC[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)(CC4=O)O |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CCC56C3(C2CC1C6=O)C)(CC4=O)O |
Synonyms |
daphniyunnine D |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Methodologies of Daphniyunnine D
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of Daphniyunnine D. A combination of one-dimensional and two-dimensional NMR techniques was employed to decipher the complex proton and carbon framework and to establish the relative stereochemistry of the molecule. acs.org
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)
The ¹H NMR spectrum of this compound provides initial insights into the proton environment of the molecule. Analysis of chemical shifts, signal multiplicities, and coupling constants allows for the preliminary assignment of protons within the structure.
The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon skeleton of this compound. These spectra identified 21 distinct carbon signals, which were categorized as methyl, methylene, methine, and quaternary carbons, including those of two ketone carbonyls and a tetrasubstituted double bond. acs.org
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 55.4 | 2.58, m |
| 2 | 34.5 | 1.80, m; 1.65, m |
| 3 | 42.0 | 1.55, m; 1.40, m |
| 4 | 211.2 | - |
| 5 | 58.6 | 2.95, d (12.5) |
| 6 | 36.8 | 2.20, m; 1.95, m |
| 7 | 29.8 | 2.05, m; 1.85, m |
| 8 | 42.6 | - |
| 9 | 50.2 | 4.12, br s |
| 10 | 182.2 | - |
| 11 | 39.2 | 2.89, m |
| 12 | 26.5 | 1.90, m; 1.75, m |
| 13 | 49.8 | - |
| 14 | 138.9 | - |
| 15 | 48.9 | 2.73, m |
| 16 | 210.5 | - |
| 17 | 132.3 | 6.08, s |
| 18 | 65.4 | 3.65, d (11.5); 3.40, d (11.5) |
| 19 | 53.6 | 3.10, m |
| 20 | 21.9 | 1.10, d (7.0) |
| 21 | 14.5 | 0.95, d (6.5) |
Data sourced from reference acs.org.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments were crucial in assembling the molecular structure of this compound by establishing correlations between different nuclei. acs.org
COSY (Correlation Spectroscopy): This experiment identified proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For instance, allylic couplings between H-17 and both H-9 and H₂-11 were observed, which helped to confirm the connectivity around the α,β-unsaturated ketone moiety. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR signals based on the more resolved ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy revealed long-range correlations (typically over two to three bonds) between protons and carbons. These correlations were instrumental in connecting the various spin systems and quaternary carbons. Key HMBC correlations included those from H-9 to the carbonyl carbons C-10 and C-16, as well as to C-17. Furthermore, correlations from H-15 to C-16 and H-17 to C-16 solidified the structure of the F-ring. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule.
Mass Spectrometry Techniques in Structural Analysis
Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound.
Electron Ionization Mass Spectrometry (EIMS)
While specific fragmentation patterns from Electron Ionization Mass Spectrometry (EIMS) for this compound are not detailed in the primary literature, this technique would have provided initial information on the molecule's fragmentation, offering clues to its structural components.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS)
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded a molecular formula of C₂₁H₂₇NO₃, which corresponds to ten degrees of unsaturation. This information was critical in confirming the number of rings and double bonds within the structure. acs.org
Table 2: HREIMS Data for this compound
| Technique | Measured m/z | Calculated m/z | Molecular Formula |
| HREIMS | [M]⁺ 341.1989 | 341.1991 | C₂₁H₂₇NO₃ |
Data sourced from reference acs.org.
X-ray Crystallography for Definitive Structure Determination
While the structures of many complex natural products are definitively confirmed by single-crystal X-ray diffraction, in the case of the daphniyunnines isolated from Daphniphyllum yunnanense, a single-crystal X-ray diffraction analysis was successfully performed on daphniyunnine A. This analysis confirmed the structure and relative configuration of daphniyunnine A, and by extension, provided a solid foundation for the structural elucidation of the closely related this compound through comparative spectroscopic analysis. acs.orgpsu.edu The structural determination of this compound itself relied on the comprehensive interpretation of the extensive 1D and 2D NMR data, corroborated by the molecular formula obtained from HREIMS.
Chemical Synthesis Strategies Towards Daphniyunnine D and Its Structural Analogues
Strategic Approaches to Constructing the Polycyclic Core Structures
The core structure of Daphniyunnine D features a complex hexacyclic framework. Synthetic efforts have often dissected this complex architecture into more manageable polycyclic systems, namely the [7-5-5] tricyclic core of the DEF rings and the broader ABC/DEF ring systems.
A key strategic disconnection in the synthesis of this compound involves the initial construction of the all-carbon [7-5-5] tricyclic core, which constitutes the DEF ring system. ub.edu An expedient approach to this framework has been developed, providing a foundational platform for the subsequent elaboration to the full natural product. nih.gov
A notable synthesis of the DEF ring system of this compound commences with cycloheptanone. ub.edu The synthetic sequence involves the formation of an alkyne ethyl ester over five steps. This intermediate then undergoes a crucial intramolecular Pauson-Khand reaction, facilitated by dicobalt octacarbonyl and promoted by N-methylmorpholine N-oxide (NMO), to furnish the [7-5-5] tricyclic system. ub.edumorressier.com Subsequent isomerization and a regio- and stereoselective radical allylic oxygenation complete the functionalized DEF core, mirroring the substitution pattern found in this compound. ub.edunih.govsci-hub.st
Table 1: Key Steps in the Synthesis of the [7-5-5] Tricyclic Core of this compound
| Step | Reaction | Reagents | Outcome |
| 1 | Alkyne Formation (multi-step) | Various | Alkyne ethyl ester from cycloheptanone |
| 2 | Pauson-Khand Reaction | Co₂(CO)₈, NMO | Construction of the [7-5-5] tricyclic core |
| 3 | Isomerization/Oxygenation | Base, Radical initiator | Functionalized DEF ring system |
The synthesis of the complete polycyclic system of this compound and its analogues requires the strategic fusion of the ABC and DEF ring systems. For the closely related calyciphylline A-type alkaloids, efficient methods for constructing the ABC tricyclic core have been established. This core often presents as a bowl-shaped [6-6-5] skeleton with multiple stereocenters, including an all-carbon quaternary center. sogang.ac.krresearchgate.netnih.gov A scalable synthesis of this ABC ring system has been achieved from a derivative of (S)-carvone in a seven-step sequence, featuring an aza-Michael addition and a Palladium-catalyzed enolate α-vinylation as key transformations. nih.govd-nb.info
The integration of the ABC and DEF ring systems is a significant challenge. Strategies often involve the synthesis of a common intermediate that can be elaborated to various members of the Daphniphyllum alkaloid family. sci-hub.se For instance, the synthesis of the ABCD tetracyclic ring system of calyciphylline A-type alkaloids has been accomplished through a 5-endo radical cyclization. ub.edu Another approach utilized a Grob fragmentation of an enantiopure diol derived from (S)-carvone to access the ACD ring system, which was then cyclized to form the ABCD framework. ub.edu
Beyond the initial tricyclic systems, research has focused on assembling more complex tetracyclic and hexacyclic frameworks pertinent to the Daphniphyllum alkaloids. The construction of the ACDE tetracyclic core of calyciphylline A-type alkaloids was achieved using an intramolecular [5+2] cycloaddition of an oxidopyrylium species with a tetrasubstituted olefin. mdpi.com This strategy provides rapid access to the 7/5/6/5 tetracyclic carbon core. mdpi.com
The synthesis of the complete hexacyclic core of related alkaloids, such as daphnillonin B, showcases the complexity involved. One successful approach constructed the [7-6-5-7-5-5] hexacyclic core through a unique Wagner-Meerwein-type rearrangement from a [6-6-5-7-5-5] framework, which is more common to the calyciphylline A-type alkaloids. sogang.ac.krnih.govresearchgate.net This highlights the development of sophisticated strategies to access the diverse skeletal architectures within this alkaloid family. nih.gov The total synthesis of daphenylline (B12778079), another related alkaloid, involved forging a hexacyclic scaffold by constructing a bridged 6,6,5-tricyclic motif early in the synthesis, followed by the formation of the remaining rings. nih.govresearchgate.net
Key Synthetic Methodologies and Cascade Reactions
The synthesis of this compound and its analogues relies on a toolbox of powerful chemical reactions, including several cascade sequences that efficiently build molecular complexity.
Radical cyclizations have proven to be a powerful tool in the synthesis of the polycyclic systems of Daphniphyllum alkaloids. As mentioned, a 5-endo radical cyclization was employed to construct the ABCD tetracyclic ring system of calyciphylline A-type alkaloids. ub.edu In the synthesis of daphenylline, a 7-exo-trig radical cyclization was a key step in assembling the seven-membered ring. sci-hub.se
A crucial late-stage functionalization in the synthesis of the this compound DEF tricyclic core is a regio- and stereoselective radical allylic oxygenation. nih.govsci-hub.st This step introduces the necessary hydroxyl group with the correct stereochemistry, demonstrating the utility of radical-based methods for installing functionality in complex, sterically hindered environments. ub.edu
Pericyclic reactions are particularly well-suited for the rapid construction of the complex, fused ring systems found in this compound and its relatives. These reactions allow for the formation of multiple carbon-carbon bonds in a single, often highly stereocontrolled, step.
An intramolecular [5+2] cycloaddition has been a key strategy for forming the seven-membered ring within the ACDE tetracyclic system of calyciphylline A-type alkaloids. mdpi.com This reaction involves the generation of an oxidopyrylium species which then undergoes cycloaddition with a tethered olefin. mdpi.comresearchgate.net The successful execution of this reaction with a challenging tetrasubstituted olefin highlights its power in complex molecule synthesis. mdpi.comresearchgate.net Similarly, a type I intramolecular [5+2] cycloaddition was employed to construct the [6-5-7] B/C/D ring system in the synthesis of daphnillonin B. sogang.ac.krnih.gov
The 6π-electrocyclization has also been featured in the synthesis of related Daphniphyllum alkaloids. In the total synthesis of daphenylline, a photoinduced olefin isomerization followed by a 6π-electrocyclization cascade and subsequent oxidative aromatization was used to construct the tetrasubstituted arene moiety within the complex hexacyclic framework. nih.govresearchgate.netsci-hub.se Another approach to the seven-membered ring of a daphenylline precursor involved a 6π-electrocyclic ring-opening of a bicyclo[4.1.0]heptane system. nih.gov
Table 2: Application of Key Methodologies in Daphniphyllum Alkaloid Synthesis
| Methodology | Application | Specific Example |
| Radical Cyclization | Formation of cyclic systems | 5-endo radical cyclization for ABCD ring system ub.edu |
| Allylic Oxygenation | Introduction of hydroxyl groups | Regio- and stereoselective oxygenation of DEF core of this compound ub.edunih.gov |
| [5+2] Cycloaddition | Construction of 7-membered rings | Intramolecular cycloaddition for ACDE tetracyclic system mdpi.comresearchgate.net |
| 6π-Electrocyclization | Aromatic ring formation/Ring expansion | Cascade reaction for arene in daphenylline synthesis nih.govresearchgate.net |
Metal-Catalyzed Transformations (e.g., Pauson-Khand, Heck Reaction, Gold(I)-Catalysis)
Metal-catalyzed reactions are pivotal in the assembly of the complex ring systems found in this compound and its analogues. These transformations facilitate the efficient construction of key carbocyclic and heterocyclic frameworks.
One of the most prominent methods employed is the Pauson-Khand reaction , an intramolecular [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt complexes. This reaction has been instrumental in creating the fused five-membered rings characteristic of the alkaloid core. For instance, a key strategy for building the [7-5-5] all-carbon tricyclic core of this compound involved an intramolecular Pauson-Khand reaction. d-nb.infocapes.gov.brnih.gov This approach, starting from a cycloheptanone-derived precursor, uses a dicobalt octacarbonyl-complexed alkyne to undergo cyclization, successfully forming the essential tricyclic system. ub.edu The reaction's utility in generating bicyclo[5.3.0]decan-1-ones and bicyclo[6.3.0]undecan-1-ones highlights its power in forming such fused ring structures stereoselectively. acs.org
The Heck reaction , a palladium-catalyzed coupling of a vinylic or aryl halide with an alkene, has also been applied in the synthesis of related Daphniphyllum alkaloid skeletons. For example, an intramolecular Heck coupling was used to create a diene intermediate, which was a precursor to the core structure of alkaloids like (−)-daphlongamine H. mdpi.com While powerful, the Heck reaction pathway sometimes needs to be strategically avoided or modified to achieve the desired outcome, as seen in the synthesis of (−)-calyciphylline N, where prior functionalization of an allyl group was required to prevent an undesired Heck reaction. acs.org
Gold(I)-catalysis has emerged as a powerful tool for specific cyclizations. In the total synthesis of daphenylline, a related alkaloid, a gold(I)-catalyzed 6-exo-dig cyclization of a silyl (B83357) enol ether was a key step in constructing a bridged 6,6-bicyclic building block. sci-hub.seresearchgate.netdntb.gov.ua This reaction demonstrates the unique ability of gold catalysts to facilitate complex bond formations under mild conditions.
Below is a table summarizing the application of these key metal-catalyzed reactions in the synthesis of this compound's core structure and related alkaloids.
| Reaction | Catalyst/Reagent | Application | Key Intermediate Formed | Reference(s) |
| Pauson-Khand Reaction | Dicobalt octacarbonyl (Co₂(CO)₈) | Construction of the [7-5-5] tricyclic core | Fused bicyclic enone | capes.gov.brnih.govub.edu |
| Heck Reaction | Pd(PPh₃)₄, Et₃N | Formation of aza-5/6/6 tricyclic core | Tricyclic scaffold | mdpi.com |
| Gold(I)-Catalysis | Gold(I) complex | 6-exo-dig cyclization | Bridged 6,6-bicycle | sci-hub.seresearchgate.netdntb.gov.ua |
Stereoselective and Enantioselective Approaches
Controlling the stereochemistry is a paramount challenge in the synthesis of this compound, which possesses multiple contiguous stereocenters. Synthetic chemists have employed a range of stereoselective and enantioselective methods to address this.
A notable example is the regio- and stereoselective radical allylic oxygenation used in the final stages of a synthetic strategy targeting the daphnilongeranin B and this compound core. d-nb.infocapes.gov.brnih.gov This step precisely installs a necessary oxygen functional group with the correct stereochemistry. Similarly, highly diastereoselective conjugate additions have been utilized to set key stereocenters in the construction of tricyclic intermediates. thieme-connect.com
In the context of total synthesis, enantioselective methods are crucial for obtaining the correct enantiomer of the natural product. The synthesis of daphenylline, for instance, has been achieved via several enantioselective routes. One approach employed a highly enantioselective rhodium-catalyzed hydrogenation of a diene intermediate, achieving 90% enantiomeric excess (e.e.). nih.govresearchgate.net Another key transformation was an unprecedented remote acid-directed Mukaiyama-Michael reaction to install a chiral center with high diastereoselectivity (13:1 d.r.). nih.govresearchgate.net These methods highlight the sophisticated techniques required to control absolute and relative stereochemistry in these complex molecules.
The table below showcases selected stereoselective reactions used in the synthesis of related Daphniphyllum alkaloids.
| Method | Reaction Type | Selectivity Achieved | Application | Reference(s) |
| Radical Allylic Oxygenation | C-H Functionalization | Regio- and stereoselective | Installation of oxygen on the DEF tricyclic core | d-nb.infocapes.gov.brnih.gov |
| Rh-catalyzed Hydrogenation | Asymmetric Hydrogenation | 90% e.e. | Installation of chiral stereocenters | nih.govresearchgate.net |
| Mukaiyama-Michael Reaction | Conjugate Addition | 13:1 d.r. | Installation of a chiral stereocenter | nih.govresearchgate.net |
| Diels-Alder Reaction | Cycloaddition | Highly diastereoselective | Construction of the ACDE ring system | mdpi.comacs.org |
Biomimetic Total Syntheses and Pathway Reprogramming
Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, offers a powerful and logical approach to their construction. scispace.comnih.gov This strategy is particularly relevant for Daphniphyllum alkaloids, whose complex structures are believed to arise from a squalene-like precursor. thieme-connect.comd-nb.info
The Heathcock group's pioneering biomimetic total synthesis of proto-daphniphylline, the proposed parent of the Daphniphyllum alkaloids, demonstrated the feasibility of a biogenetically styled laboratory synthesis. nih.gov More recently, a "generalized biomimetic approach" has been developed, which expands on this concept by allowing for the use of altered substrates, reactions, and pathways while still being guided by biosynthetic logic. scispace.comchemrxiv.org
This advanced strategy, termed pathway reprogramming, has been successfully used by Li's group to transform the postulated biosynthetic network of these alkaloids into a powerful chemical synthesis network. scispace.comchemrxiv.orgresearchgate.net This has enabled the first total syntheses of fourteen different Daphniphyllum alkaloids. scispace.com For example, the biogenesis of daphnilongeranin A from daphniyunnine A involves a mechanistically puzzling oxygen insertion that is difficult to replicate chemically. scispace.com The biomimetic approach circumvents this by using a chemically tractable intermediate that can undergo an aldol (B89426) cyclization/retro-aldol fragmentation cascade to access the core structure of related alkaloids. scispace.com This demonstrates how understanding the biosynthetic relationships between different subfamilies of these alkaloids can inspire novel and efficient synthetic routes. scispace.com
Challenges and Innovations in Complex Alkaloid Synthesis
The synthesis of this compound and its congeners is fraught with challenges that push the boundaries of modern organic synthesis. thieme-connect.comnih.gov The primary difficulties lie in the construction of their unique and complex polycyclic skeletons, which can be fused pentacyclic, hexacyclic, or even octacyclic systems. thieme-connect.comd-nb.info Furthermore, the high density of stereogenic centers, including contiguous and all-carbon quaternary centers, requires the development of highly selective reactions. mdpi.comnii.ac.jp
A major challenge is creating robust and scalable synthetic routes that can provide sufficient material for biological study. thieme-connect.comsci-hub.st Early-stage construction of a common core that can be elaborated into multiple different alkaloids is a key innovation to address this. nih.gov Li's divergent synthesis, which produced eight complex alkaloids from a common intermediate, is a landmark achievement in this area. nih.gov
Innovations in this field are often driven by the need to overcome these challenges. The development of cascade reactions, where multiple bonds are formed in a single operation, has been crucial for improving efficiency. nii.ac.jp For example, a cationic cascade reaction involving an electrocyclic reaction and intramolecular interception by an enol ether was used to construct the [7-5-5] tricyclic core. nii.ac.jp Another innovative approach involved an intramolecular oxidative dearomatization to concurrently generate a seven-membered ring and vicinal stereocenters containing a quaternary carbon. nih.govresearchgate.net The invention of novel cyclization strategies, such as the gold-catalyzed reactions and intramolecular [5+2] cycloadditions, continues to be a major area of progress in conquering the architectural complexity of these natural products. mdpi.comsci-hub.se
Theoretical and Computational Chemistry Studies on Daphniyunnine D
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to map out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates, and thereby elucidate complex reaction mechanisms.
In the context of synthesizing the core structures of Daphniphyllum alkaloids, DFT calculations have been instrumental. For instance, in synthetic routes involving intramolecular Heck reactions, DFT has been used to illuminate the reaction pathway. researchgate.netresearchgate.net These calculations can support the proposed mechanism, such as the involvement of an in situ-generated enamine intermediate, and explain the origins of high enantioselectivity by identifying key interactions, like carboxylate coordination to a palladium catalyst in the rate-determining step. researchgate.netresearchgate.net
Furthermore, DFT studies have been applied to understand challenging cascade reactions that form complex polycyclic systems. In the construction of the [7-5-5] tricyclic core found in some Daphniphyllum alkaloids, DFT calculations have shown why the formation of a thermodynamically less stable tetrasubstituted alkene at a bridgehead position is difficult under equilibrium conditions. nii.ac.jp This insight helps chemists devise strategies to overcome such thermodynamic barriers. nii.ac.jp The proposed biosynthetic pathway of Daphniphyllum alkaloids, originating from a squalene-like precursor, has also been supported by DFT calculations, which help to rationalize the complex cyclizations and rearrangements that form the secodaphniphylline skeleton. whiterose.ac.uk
A summary of DFT applications in related syntheses is presented below:
| Reaction Type | System/Target | Computational Finding |
| Intramolecular Heck Reaction | Daphniphyllum Alkaloid Core | Elucidation of a pathway via an enamine intermediate; explanation of enantioselectivity through intramolecular carboxylate coordination. researchgate.netresearchgate.net |
| Cationic Cascade Reaction | [7-5-5] Tricyclic Core | Revealed the thermodynamic instability of a key tetrasubstituted alkene intermediate, guiding synthetic strategy. nii.ac.jp |
| Dual Catalytic Desymmetrization | Azabicyclo[3.3.1]nonane Scaffold | Uncovered the mechanistic pathway and the origin of high enantio- and diastereoselectivity by modeling a strain-minimized transition state involving both catalysts. rsc.org |
| Biosynthesis | Secodaphniphylline Skeleton | Supported the proposed formation from squalene (B77637) through complex cyclizations and rearrangements. whiterose.ac.uk |
Molecular Mechanics (MM2) Calculations for Conformational Analysis and Stability Assessment
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. The MM2 force field, developed by Allinger, is a specific set of parameters used to calculate the steric energy of a molecule based on its geometry. uci.edunih.gov This energy is a sum of contributions from bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). uci.edu By minimizing this steric energy, MM2 calculations can predict the most stable conformations of a molecule.
While specific MM2 studies focused solely on Daphniyunnine D are not prominent in the literature, the technique is a standard preliminary step in the computational analysis of complex natural products. mdpi.com For example, in the study of the related alkaloid calyciphylline N, computational methods were used to assess the relative thermodynamic stability of different isomers, a task for which MM2 is well-suited. acs.org Such calculations provide a foundational understanding of the molecule's preferred three-dimensional structure before more computationally expensive quantum mechanical methods are applied.
The core principles of MM2 calculations are summarized in the table below.
| Component | Description |
| Force Field | A set of empirical potential energy functions and parameters (e.g., MM2, MM3, MMFF) used to calculate the energy of a molecule as a function of its atomic coordinates. uci.edu |
| Steric Energy | The total potential energy calculated by the force field, comprising terms for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. uci.edu |
| Energy Minimization | An algorithmic process that adjusts the geometry of the molecule to find a conformation with a minimum steric energy (a stable conformer). organica1.org |
| Conformational Search | A systematic or random exploration of the different possible arrangements of atoms in a molecule to identify multiple low-energy conformers and the global energy minimum. |
In Silico Prediction of Spectroscopic Parameters
The determination of the absolute configuration of complex natural products is a significant challenge. In silico (computational) prediction of spectroscopic parameters, particularly Electronic Circular Dichroism (ECD) spectra, has become a reliable method for this purpose.
The primary technique used is Time-Dependent Density Functional Theory (TD-DFT). nih.gov The process involves first performing a conformational search using a lower-level theory like molecular mechanics to identify all significant low-energy conformers. mdpi.com The geometry of each conformer is then optimized using DFT. Finally, TD-DFT calculations are run on each optimized conformer to predict its ECD spectrum. nih.govfaccts.de The individual spectra are then Boltzmann-averaged according to their relative energies to generate the final theoretical ECD spectrum. nih.gov By comparing the sign and shape of this calculated spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. researchgate.net
This method has been successfully applied to numerous Daphniphyllum alkaloids. For example, the absolute configurations of daphnillonin A and daphnillonin B were confirmed or determined using TD-DFT calculations of their ECD spectra. researchgate.netmdpi.com In some cases, calculated Nuclear Magnetic Resonance (NMR) data are also compared with experimental values to revise or confirm proposed structures. mdpi.com
Table: Comparison of Experimental and Calculated Spectroscopic Data for a Related Daphniphyllum Alkaloid Data for Daphnillonin A
| Method | Wavelength (nm) / Effect | Value | Source |
| Experimental CD | Negative Cotton Effect | at 220 nm (Δε −7.73) | researchgate.net |
| Calculated ECD (TD-DFT) | Negative Cotton Effect | at 214 nm (Δε −5.17) | researchgate.net |
The strong correlation between the experimental and calculated data provides high confidence in the structural assignment.
Computational Modeling of Stereochemical Outcomes
The synthesis of Daphniphyllum alkaloids is a formidable task, largely due to the high density of stereocenters, including multiple quaternary centers. Computational modeling, again primarily using DFT, is a key tool for predicting and rationalizing the stereochemical outcomes of reactions.
By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which pathway is favored. The product that is formed via the lowest-energy transition state is expected to be the major product.
This approach has been used to understand stereoselectivity in several key reactions in the synthesis of Daphniphyllum alkaloid skeletons.
Diels-Alder Reactions: In the synthesis of calyciphylline N, the high diastereoselectivity of an intramolecular Diels-Alder reaction was rationalized by analyzing the transition state models. The calculations showed that the favored transition state avoids steric interactions (A1,3-strain) that would be present in the path leading to the other diastereomer. acs.org
Heck Reactions: The exquisite enantioselectivity of an intramolecular Heck reaction was explained by DFT calculations which showed that coordination of a carboxylate group to the palladium catalyst stabilizes the transition state for the formation of one enantiomer over the other. researchgate.netresearchgate.net
Domino Reactions: In the synthesis of an octahydroindole core, a structural motif present in this compound, DFT calculations were performed to understand the complete diastereoselectivity of an intramolecular aza-Michael addition. The calculations of the relative activation Gibbs Free energies for the different possible cyclization pathways correctly predicted the experimentally observed stereochemical outcome. scispace.com
These computational models provide a deep, quantitative understanding of the factors controlling stereoselectivity, enabling chemists to design more efficient and selective synthetic routes.
Virtual Screening and Design of Novel Analogues (without specific biological outcomes)
While this compound itself has been isolated in only very small quantities, its complex and unique architecture makes it an attractive scaffold for the design of novel molecules. whiterose.ac.ukhku.hk Virtual screening and computational design are powerful strategies for exploring the chemical space around a parent natural product.
This process begins with the three-dimensional structure of this compound, which can be obtained from experimental data or reliable computational modeling. Using specialized software, this parent structure can be systematically modified in silico. These modifications can include:
Adding, removing, or replacing functional groups.
Altering ring sizes or conformations.
Simplifying the core skeleton to create more synthetically accessible analogues.
For each newly designed virtual analogue, computational methods can be used to predict a range of properties. Even without a specific biological target, key physicochemical properties that are important for drug-likeness can be calculated. These include:
Molecular weight
Polar surface area
Lipophilicity (logP)
Number of hydrogen bond donors and acceptors
Molecular shape and flexibility
By generating a virtual library of analogues and calculating these properties, researchers can identify novel structures that retain the core features of the parent natural product but may have improved synthetic accessibility or different physical characteristics. This in silico design process allows for the rapid exploration of thousands of potential structures, helping to prioritize which analogues would be most interesting to pursue through chemical synthesis.
Q & A
Q. What are the recommended methodologies for isolating Daphniyunnine D from natural sources?
To isolate this compound, researchers should employ a combination of solvent extraction, column chromatography (e.g., silica gel, Sephadex LH-20), and HPLC purification. Key steps include:
- Solvent selection : Use polar solvents (e.g., methanol, ethanol) for initial extraction to preserve structural integrity .
- Chromatographic separation : Optimize mobile phase gradients using TLC monitoring to track fractions containing this compound .
- Purity validation : Confirm purity (>95%) via NMR, HPLC-DAD, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure the structural integrity of this compound during spectroscopic analysis?
Structural elucidation requires:
- Multi-technique validation : Combine 1D/2D NMR (COSY, HSQC, HMBC) for stereochemical assignment and X-ray crystallography for absolute configuration .
- Controlled conditions : Conduct NMR experiments in deuterated solvents (e.g., CDCl₃) at standardized temperatures to prevent degradation .
- Cross-referencing : Compare spectral data with literature values for related alkaloids to resolve ambiguities .
Q. What experimental parameters should be prioritized in this compound bioassays using Daphnia models?
For bioassays:
- Variable control : Maintain consistent pH (7–8), temperature (20–25°C), and dissolved oxygen levels to reduce environmental stress .
- Dose-response design : Use logarithmic dilutions (e.g., 0.1–100 µM) to establish EC₅₀ values for mortality/immobilization .
- Negative controls : Include solvent-only groups to distinguish compound effects from procedural artifacts .
Advanced Research Questions
Q. How can contradictory results in this compound’s cytotoxicity across cell lines be systematically addressed?
Resolve contradictions by:
- Standardizing assays : Use identical cell passage numbers, culture media, and incubation times to minimize variability .
- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential shifts across cell types .
- Meta-analysis : Aggregate data from ≥3 independent studies to identify confounding factors (e.g., cell line genetic drift) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in longitudinal studies?
Employ:
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) .
- Time-series analysis : Apply mixed-effects models to account for repeated measurements and individual variability .
- Error quantification : Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
Q. How should researchers optimize this compound’s stability in pharmacokinetic studies?
Strategies include:
- Matrix stabilization : Add antioxidants (e.g., ascorbic acid) to plasma/serum samples to inhibit oxidation .
- LC-MS/MS validation : Use isotope-labeled internal standards (e.g., deuterated this compound) for accurate quantification .
- Temperature trials : Conduct accelerated stability studies (4°C, 25°C, 40°C) to determine degradation kinetics .
Q. What in silico strategies can predict this compound’s molecular targets and mechanism of action?
Utilize:
- Docking simulations : Screen against target libraries (e.g., KinaseChem) using AutoDock Vina or Schrödinger .
- QSAR modeling : Train models on alkaloid datasets to predict bioactivity and ADMET properties .
- Pathway enrichment : Analyze RNA-seq data with tools like DAVID or GSEA to identify perturbed pathways (e.g., NF-κB, MAPK) .
Data Management and Reproducibility
Q. What practices ensure reproducibility in this compound experiments?
Critical steps:
- Detailed protocols : Document equipment settings (e.g., centrifuge RPM, HPLC column lot numbers) .
- Raw data archiving : Deposit spectra, chromatograms, and raw bioassay data in repositories like Zenodo or Figshare .
- Blinded analysis : Assign independent researchers to process data to reduce bias .
Q. How should conflicting spectral data for this compound derivatives be reconciled?
- Collaborative validation : Share samples with independent labs for cross-instrument verification .
- Crystallographic resolution : If NMR is inconclusive, pursue single-crystal X-ray diffraction for definitive structural proof .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
